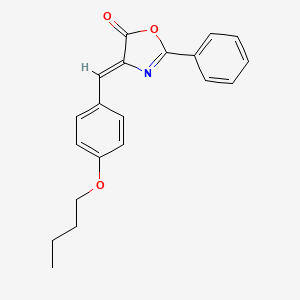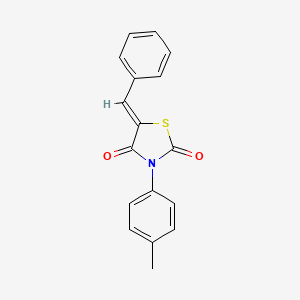
(4Z)-4-(4-butoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4Z)-4-(4-butoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one is a synthetic organic compound that belongs to the class of oxazolone derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-4-(4-butoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one typically involves the condensation of 4-butoxybenzaldehyde with 2-phenyl-1,3-oxazol-5(4H)-one under basic or acidic conditions. Common reagents used in this reaction include sodium hydroxide or hydrochloric acid, and the reaction is often carried out in a solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
(4Z)-4-(4-butoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the substituents present on the benzylidene and oxazolone rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (4Z)-4-(4-butoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
The compound may exhibit biological activity, making it a candidate for drug discovery and development. Researchers investigate its potential as an antimicrobial, anticancer, or anti-inflammatory agent.
Medicine
In medicinal chemistry, derivatives of oxazolone are studied for their pharmacological properties. This compound could serve as a lead compound for the development of new therapeutic agents.
Industry
In the industrial sector, this compound may be used in the production of polymers, dyes, and other materials. Its chemical stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism of action of (4Z)-4-(4-butoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- (4Z)-4-(4-methoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one
- (4Z)-4-(4-ethoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one
- (4Z)-4-(4-propoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one
Uniqueness
(4Z)-4-(4-butoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one is unique due to its butoxy substituent, which can influence its chemical reactivity and biological activity. This differentiates it from other similar compounds with different alkoxy groups.
Properties
Molecular Formula |
C20H19NO3 |
|---|---|
Molecular Weight |
321.4 g/mol |
IUPAC Name |
(4Z)-4-[(4-butoxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one |
InChI |
InChI=1S/C20H19NO3/c1-2-3-13-23-17-11-9-15(10-12-17)14-18-20(22)24-19(21-18)16-7-5-4-6-8-16/h4-12,14H,2-3,13H2,1H3/b18-14- |
InChI Key |
IVDDQJSSWCHMRB-JXAWBTAJSA-N |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)/C=C\2/C(=O)OC(=N2)C3=CC=CC=C3 |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C=C2C(=O)OC(=N2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-{(E)-[1-(3,5-dimethylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)methyl]benzonitrile](/img/structure/B11691291.png)
![N'-(furan-2-ylmethyl)-N-[2-(4-methylphenoxy)ethyl]oxamide](/img/structure/B11691292.png)
![(5E)-5-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11691308.png)
![5-(4-bromophenyl)-2-furaldehyde [(2E)-3-allyl-5-(4-methylbenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B11691316.png)
![(4Z)-4-[2-(2-methoxyphenyl)hydrazinylidene]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11691320.png)

![2-(1H-benzotriazol-1-yl)-N'-[(E)-pyridin-3-ylmethylidene]acetohydrazide](/img/structure/B11691328.png)
![(5Z)-1-(4-methylphenyl)-5-[(1,2,5-triphenyl-1H-pyrrol-3-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11691338.png)
![N-[(2E,5Z)-5-{[5-(3-chloro-4-methylphenyl)furan-2-yl]methylidene}-4-oxo-1,3-thiazolidin-2-ylidene]acetamide](/img/structure/B11691339.png)
![N~1~-[(E)-(4,5-dimethoxy-2-nitrophenyl)methylidene]-1H-tetrazole-1,5-diamine](/img/structure/B11691341.png)


![(4Z)-4-[2-(3-methoxyphenyl)hydrazinylidene]-5-methyl-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11691361.png)
![(2E)-2-(4-bromobenzylidene)-5,6-diphenylimidazo[2,1-b][1,3]thiazol-3(2H)-one](/img/structure/B11691383.png)
